![molecular formula C10H10N2 B2403871 5,6,7,8-Tetrahydroisoquinoline-4-carbonitrile CAS No. 4695-90-3](/img/structure/B2403871.png)
5,6,7,8-Tetrahydroisoquinoline-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydroisoquinoline-4-carbonitrile is a chemical compound with the CAS Number: 4695-90-3 . It has a molecular weight of 158.2 and its IUPAC name is 5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile . The compound is in powder form .
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydroisoquinoline-4-carbonitrile involves the reaction of cyclohexylidenecyanothioacetamide with N,N-dimethylformamide dimethyl acetal . Depending on the reaction conditions, this transformation leads to different results . When the starting reagents are refluxed without a solvent, 3-(methylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is formed . Refluxing in benzene leads to 2-cyano-3-(dimethylamino)prop-2-enethioamide .Molecular Structure Analysis
The InChI code for 5,6,7,8-Tetrahydroisoquinoline-4-carbonitrile is 1S/C10H10N2/c11-5-9-7-12-6-8-3-1-2-4-10(8)9/h6-7H,1-4H2 . The InChI key is VJLKUUUZAYFPAY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5,6,7,8-Tetrahydroisoquinoline-4-carbonitrile is a powder that is stored at room temperature . It has a molecular weight of 158.2 .Scientific Research Applications
- 5,6,7,8-Tetrahydroisoquinoline-4-carbonitrile serves as a valuable building block in the total synthesis of alkaloids. Researchers have employed it to construct complex molecules with isoquinoline cores. For instance, it has been utilized in the synthesis of (±)-desoxycodeine-D .
- When refluxed in benzene, this compound undergoes a transformation to yield 2-cyano-3-(dimethylamino)prop-2-enethioamide. This intermediate is a promising reagent for the synthesis of functionalized azines .
Total Synthesis of Alkaloids
Functionalized Azines
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets, leading to changes at the molecular level .
Result of Action
It is known that the compound has some antimicrobial activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5,6,7,8-Tetrahydroisoquinoline-4-carbonitrile . .
properties
IUPAC Name |
5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-5-9-7-12-6-8-3-1-2-4-10(8)9/h6-7H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLKUUUZAYFPAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C=NC=C2C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.